Cas no 2228848-08-4 (2-(3-ethylthiophen-2-yl)-2-oxoacetic acid)

2-(3-Ethylthiophen-2-yl)-2-oxoacetic acid is a specialized organic compound featuring a thiophene ring substituted with an ethyl group at the 3-position and an oxoacetic acid moiety at the 2-position. This structure imparts reactivity suitable for applications in heterocyclic synthesis, pharmaceutical intermediates, and agrochemical development. The presence of both carbonyl and carboxyl functional groups enhances its utility as a versatile building block for further derivatization. Its well-defined molecular framework ensures consistent performance in coupling reactions and metal-catalyzed transformations. The compound is typically supplied with high purity, making it a reliable choice for research and industrial processes requiring precise chemical intermediates.
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid structure
2228848-08-4 structure
商品名:2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
CAS番号:2228848-08-4
MF:C8H8O3S
メガワット:184.212321281433
CID:6381738
PubChem ID:67228966

2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
    • EN300-1731991
    • 2228848-08-4
    • SCHEMBL1961866
    • インチ: 1S/C8H8O3S/c1-2-5-3-4-12-7(5)6(9)8(10)11/h3-4H,2H2,1H3,(H,10,11)
    • InChIKey: BBQVEHKQTYVHDX-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(=C1C(C(=O)O)=O)CC

計算された属性

  • せいみつぶんしりょう: 184.01941529g/mol
  • どういたいしつりょう: 184.01941529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 82.6Ų

2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731991-1.0g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
1g
$1629.0 2023-06-04
Enamine
EN300-1731991-0.5g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
0.5g
$1563.0 2023-09-20
Enamine
EN300-1731991-0.05g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
0.05g
$1368.0 2023-09-20
Enamine
EN300-1731991-1g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
1g
$1629.0 2023-09-20
Enamine
EN300-1731991-0.25g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
0.25g
$1498.0 2023-09-20
Enamine
EN300-1731991-5.0g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
5g
$4722.0 2023-06-04
Enamine
EN300-1731991-2.5g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
2.5g
$3191.0 2023-09-20
Enamine
EN300-1731991-10.0g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
10g
$7004.0 2023-06-04
Enamine
EN300-1731991-5g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
5g
$4722.0 2023-09-20
Enamine
EN300-1731991-10g
2-(3-ethylthiophen-2-yl)-2-oxoacetic acid
2228848-08-4
10g
$7004.0 2023-09-20

2-(3-ethylthiophen-2-yl)-2-oxoacetic acid 関連文献

2-(3-ethylthiophen-2-yl)-2-oxoacetic acidに関する追加情報

Comprehensive Overview of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid (CAS No. 2228848-08-4)

2-(3-ethylthiophen-2-yl)-2-oxoacetic acid (CAS No. 2228848-08-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique thiophene and oxoacetic acid functional groups, offers a versatile scaffold for synthesizing novel derivatives with potential applications in drug discovery and industrial chemistry. Its molecular structure, combining an ethyl-substituted thiophene ring with a reactive 2-oxoacetic acid moiety, makes it a valuable intermediate for designing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid has surged due to their role in developing small-molecule therapeutics and functional materials. Researchers are particularly interested in its potential as a building block for kinase inhibitors and antimicrobial agents, aligning with the growing focus on precision medicine and antibiotic resistance solutions. The compound's CAS No. 2228848-08-4 is frequently searched in academic databases, reflecting its relevance in cutting-edge chemical studies.

The synthesis of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and oxidation processes. Its thiophene-based structure contributes to enhanced electron delocalization, making it useful in organic electronics and photovoltaic materials. This aligns with the global push toward sustainable energy solutions, where such compounds are explored for organic solar cells and conductive polymers.

From a pharmacological perspective, derivatives of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid have shown promise in modulating enzyme activity and cellular signaling pathways. Its carboxylic acid group allows for further derivatization, enabling the creation of prodrugs or bioconjugates. These properties are critical in addressing drug delivery challenges, a hot topic in biopharmaceutical innovation.

In the context of green chemistry, researchers are optimizing the synthesis of CAS No. 2228848-08-4 to reduce environmental impact. Solvent-free reactions and catalytic methods are being investigated to enhance atom economy and minimize waste. This resonates with the broader industry shift toward eco-friendly manufacturing practices, a priority for regulatory bodies and consumers alike.

Analytical characterization of 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid relies on advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure compliance with quality control standards essential for GMP production. The compound's stability under various storage conditions is also a key consideration for industrial applications.

As the scientific community continues to explore thiophene derivatives, 2-(3-ethylthiophen-2-yl)-2-oxoacetic acid stands out for its structural adaptability and functional diversity. Future research may uncover its utility in neurological disorders or metabolic disease treatments, areas where heterocyclic scaffolds are increasingly valuable. Its CAS No. 2228848-08-4 will likely remain a focal point in patent filings and journal publications for years to come.

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